MI-1481 vs. MI-463: A 10-Fold Improvement in Biochemical Potency for Menin-MLL1 Inhibition
MI-1481 demonstrates a 10-fold increase in inhibitory activity against the menin-MLL1 interaction compared to its predecessor, MI-463 . This improvement is quantified by a biochemical IC50 of 3.6 nM for MI-1481, measured via fluorescence polarization (FP) assay using a fluorescein-labeled MLL (4-43) peptide [1]. In contrast, MI-463 exhibits a significantly higher IC50 of 15.3 nM under comparable assay conditions . This potency advantage is a direct result of optimized molecular interactions revealed by crystallography [1].
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.6 nM |
| Comparator Or Baseline | MI-463: IC50 = 15.3 nM |
| Quantified Difference | 10-fold (approx. 4.25x lower IC50) |
| Conditions | Fluorescence Polarization (FP) assay using fluorescein-labeled MLL (4-43) peptide; average values from 2-3 independent measurements |
Why This Matters
This quantitative potency difference is critical for studies requiring maximal target engagement, particularly in cellular contexts where the relationship between biochemical inhibition and functional readout is non-linear.
- [1] Borkin D, Klossowski S, Pollock J, et al. Complexity of Blocking Bivalent Protein-Protein Interactions: Development of a Highly Potent Inhibitor of the Menin-Mixed-Lineage Leukemia Interaction. J Med Chem. 2018;61(11):4832-4850. doi:10.1021/acs.jmedchem.8b00071 View Source
